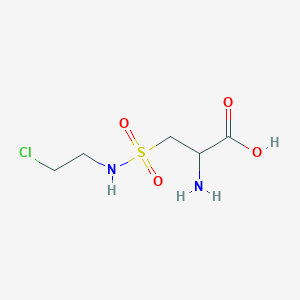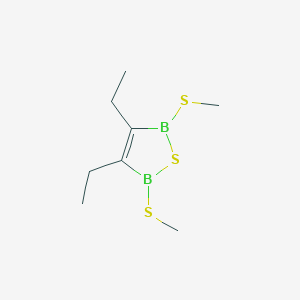
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole is a complex organosulfur compound that features a unique thiadiborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
Scientific Research Applications
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(methylsulfanyl)pyrazine: This compound shares the methylsulfanyl groups but has a different core structure.
3,4-diethyl-2,5-dimethylhexane: Although structurally different, it shares the diethyl groups with 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole.
Uniqueness
This compound is unique due to its thiadiborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63263-80-9 |
|---|---|
Molecular Formula |
C8H16B2S3 |
Molecular Weight |
230.0 g/mol |
IUPAC Name |
3,4-diethyl-2,5-bis(methylsulfanyl)-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S3/c1-5-7-8(6-2)10(12-4)13-9(7)11-3/h5-6H2,1-4H3 |
InChI Key |
ASTSTQZUSKLHTQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(B(S1)SC)CC)CC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


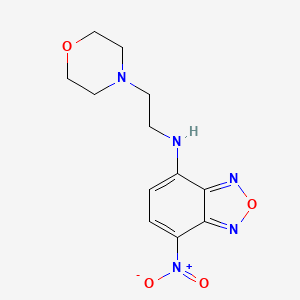
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

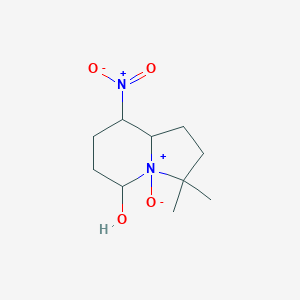
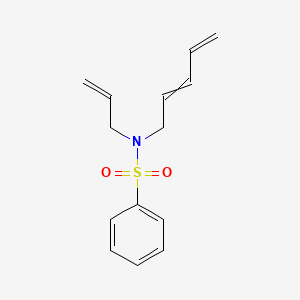
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

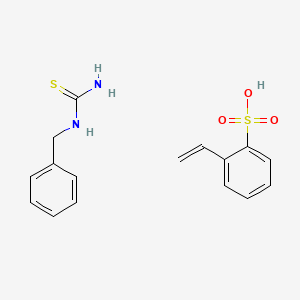
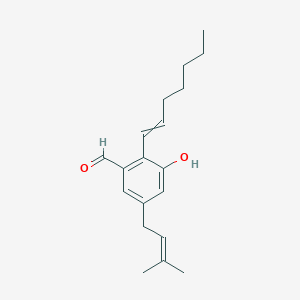
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
